N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a compound known for its high affinity and selectivity towards dopamine D4 receptors. This compound is often used in scientific research due to its potent biochemical and physiological actions.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-13-16(14-20(15-19)28-2)21(26)23-7-8-24-9-11-25(12-10-24)18-5-3-17(22)4-6-18/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRSDFQCXSDCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with 1-chloro-4-nitrobenzene under basic conditions to form 1-(4-nitrophenyl)piperazine, followed by catalytic hydrogenation to reduce the nitro group to an amine. Subsequent diazotization and Sandmeyer reaction introduce the chlorine substituent. This method achieves moderate yields (60–70%) but requires careful control of reaction conditions to avoid over-chlorination.
Ullmann Coupling
Copper-catalyzed coupling of piperazine with 4-chloroiodobenzene in the presence of potassium carbonate and dimethylformamide (DMF) at 120°C produces 1-(4-chlorophenyl)piperazine. This method offers higher regioselectivity (>85% yield) and avoids the multi-step reductions associated with the nitro intermediate.
Amide Bond Formation with 3,5-Dimethoxybenzoic Acid
The final step involves coupling the ethylamine linker with 3,5-dimethoxybenzoic acid. Two prevalent strategies are employed:
Acid Chloride Method
3,5-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 2-(4-(4-chlorophenyl)piperazin-1-yl)ethylamine in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C yields the target compound. This method is efficient (75–80% yield) but requires stringent moisture control.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid directly couples with the amine at room temperature. This approach avoids handling corrosive acid chlorides and achieves comparable yields (70–75%).
One-Pot Sequential Synthesis
Industrial-scale production often favors one-pot methodologies to reduce purification steps. A patented approach involves:
- Piperazine Functionalization : Ullmann coupling of piperazine with 4-chloroiodobenzene.
- In Situ Alkylation : Addition of 2-chloroethylamine hydrochloride without isolating the intermediate.
- Amide Coupling : Direct introduction of 3,5-dimethoxybenzoic acid using EDC/HOBt.
This method streamlines production but requires precise temperature and stoichiometric control to maintain yields above 60%.
Purification and Characterization
Crude product purification is critical due to residual solvents and byproducts:
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>98%).
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves unreacted amine and dimethoxybenzoic acid.
- Activated Carbon Treatment : Removes colored impurities, as documented in sulfadoxine purification protocols.
Characterization via ¹H NMR (δ 7.25–6.50 ppm for aromatic protons, δ 3.80 ppm for methoxy groups) and LC-MS ([M+H]⁺ = 404.2) confirms structural integrity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Acid Chloride | 75–80 | 98 | High | Moisture sensitivity |
| EDC/HOBt Coupling | 70–75 | 97 | Moderate | Cost of reagents |
| One-Pot Synthesis | 60–65 | 95 | High | Byproduct formation |
| Gabriel Synthesis | 80–85 | 99 | Low | Multi-step protection/deprotection |
Industrial Considerations
The feasibility report for M/s. Mangalam Drugs & Organics Ltd highlights solvent recovery systems (e.g., methanol and ethyl acetate distillation) and wastewater treatment protocols as critical for large-scale production. Activated carbon filtration and centrifugal drying, as used in lumefantrine synthesis, are directly applicable to this compound.
Emerging Methodologies
Recent patents describe flow chemistry techniques for piperazine derivatives, reducing reaction times by 40% through continuous processing. Additionally, enzymatic amidation using lipases is under investigation to enhance green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide has been studied for various biological activities:
Pharmacological Applications
- Antipsychotic Agents : Due to its interaction with dopamine receptors, this compound may have applications in developing new antipsychotic medications that target D4 receptors specifically, potentially leading to fewer side effects compared to traditional antipsychotics.
- Antimalarial Drugs : Given the structural similarities with known antimalarial agents, there is potential for this compound to be explored as a new treatment for malaria .
- CNS Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for further studies in treating various CNS disorders beyond psychosis, including anxiety and depression.
Case Study 1: Antipsychotic Potential
A study focused on the synthesis of similar piperazine derivatives revealed that compounds with modifications at the piperazine ring exhibited varying degrees of D4 receptor affinity. This suggests that this compound may also possess unique antipsychotic properties that warrant further investigation .
Case Study 2: Antimalarial Activity
Research on related benzamide derivatives indicated significant activity against P. falciparum, suggesting that structural modifications could enhance efficacy while reducing cytotoxicity . This opens avenues for exploring this compound in malaria treatment strategies.
Mechanism of Action
The compound exerts its effects by selectively binding to dopamine D4 receptors, which are G-protein coupled receptors involved in the modulation of neurotransmission. Upon binding, it influences the receptor’s activity, leading to changes in intracellular signaling pathways. This can result in altered neuronal activity and neurotransmitter release, which are critical in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is unique due to its high selectivity and affinity for dopamine D4 receptors compared to other similar compounds. This selectivity makes it a valuable tool in research focused on understanding the specific roles of D4 receptors in the brain .
Biological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, structural characteristics, and biological evaluations, including case studies and data tables.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 403.9 g/mol. Its structure features a piperazine moiety linked to a chlorophenyl group and a dimethoxybenzamide fragment. The synthesis typically involves multiple steps, including the reaction of piperazine derivatives with chlorinated aromatic compounds and subsequent modifications to introduce the dimethoxybenzamide functionality.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated using the MTT assay, which indicated significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil.
2. Dopamine Receptor Affinity
The compound has been shown to possess high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM, indicating its potential as a therapeutic agent for disorders related to dopaminergic signaling, such as schizophrenia and Parkinson's disease . Its selectivity over D2 receptors further enhances its profile as a promising candidate for neurological applications.
3. Antimicrobial Properties
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various bacterial strains. The tube dilution method revealed that it exhibits comparable efficacy to established antibiotics like ciprofloxacin and fluconazole . This suggests potential applications in treating bacterial infections.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A study involving human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.
Case Study 2: Neuropharmacological Assessment
In vivo studies assessed the compound's effects on locomotor activity in rodent models. The results indicated that it modulated dopaminergic activity without inducing significant side effects commonly associated with antipsychotic medications.
Q & A
Q. How can the synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide be optimized for higher yield and purity?
Methodological Answer: The synthesis involves coupling a piperazine derivative (e.g., 4-(4-chlorophenyl)piperazine) with a dimethoxybenzamide intermediate via an ethyl linker. Key steps include:
- Purification : Use sequential normal-phase chromatography (e.g., dichloromethane to 10% methanol gradient) followed by reverse-phase chromatography (e.g., 10–40% acetonitrile/0.1% formic acid gradient) to isolate the product .
- Yield Improvement : Optimize reaction stoichiometry and temperature during amide bond formation. For analogs, yields of ~49% have been achieved using similar protocols .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, CDCl) to verify proton environments (e.g., aromatic protons at δ 7.95–6.64 ppm, piperazine protons at δ 3.21–2.93 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via LC/MS (e.g., M+H = 504.50 for analogs) .
- Elemental Analysis : Validate C, H, N composition (e.g., ±0.4% deviation for analogs) .
Advanced Research Questions
Q. How can researchers evaluate the dopamine receptor binding profile and selectivity of this compound?
Methodological Answer:
- Radioligand Displacement Assays : Use -spiperone or -SCH23390 to measure affinity for D, D, and D receptors. For structural analogs, sub-nanomolar affinity (K = 0.2–5 nM) has been reported for D/D receptors, with >100-fold selectivity over D/D .
- Functional Assays : Assess cAMP modulation or β-arrestin recruitment in HEK293 cells expressing recombinant receptors.
Q. What strategies are effective for designing derivatives with improved receptor selectivity or metabolic stability?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., 3,5-dichloro) to enhance D affinity .
- Linker Optimization : Replace the ethyl chain with oxyethoxy or alkyl chains to alter pharmacokinetics .
- Benzamide Substituents : Vary methoxy positions (e.g., 3,5-dimethoxy vs. 3-methoxy) to tune receptor selectivity .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups). Stabilize via fluorination or steric hindrance .
Q. How can computational methods guide the optimization of this compound for in vivo efficacy?
Methodological Answer:
- Molecular Docking : Use X-ray structures of dopamine receptors (e.g., PDB: 7D4Q) to predict binding poses. Focus on interactions with conserved residues (e.g., Asp110 in D) .
- Pharmacokinetic Modeling : Predict logP, blood-brain barrier permeability, and clearance using tools like Schrödinger’s QikProp or SwissADME. For analogs, logP values of ~3.5 correlate with CNS penetration .
Notes on Contradictions and Limitations
- reports lower yields (49%) for analogs using HPLC purification, whereas suggests higher yields (~70%) for simpler derivatives via recrystallization. Researchers should prioritize HPLC for complex analogs.
- Computational predictions (Table 2) require experimental validation due to variability in receptor conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
